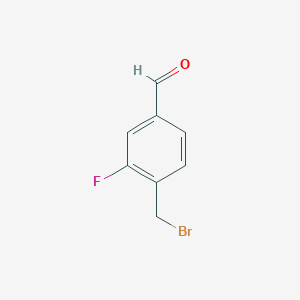

4-(溴甲基)-3-氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

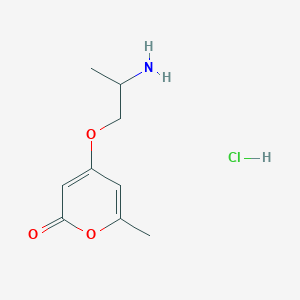

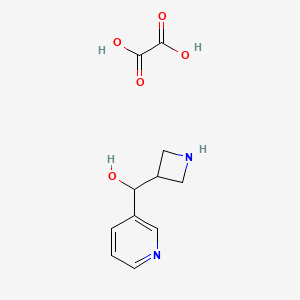

4-(Bromomethyl)-3-fluorobenzaldehyde (BMFB) is an aromatic aldehyde compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile and useful reagent for the synthesis of a number of organic compounds, such as pharmaceuticals, dyes, and fragrances. BMFB is also an important intermediate in the synthesis of biologically active compounds, such as antibiotics, insecticides, and other agrochemicals. Additionally, BMFB has been applied in the field of catalysis and photochemistry. In

科学研究应用

活性药物物质生产中的分析发展

4-(溴甲基)-3-氟苯甲醛已被用于生产活性药物物质,如API AMG 369。该化合物中异构体杂质的存在在API合成路线开发中带来了重大挑战。使用气相色谱法进行分析开发对于控制起始物质和最终药物物质的纯度至关重要,考虑到这些杂质的潜在致突变性(Shen et al., 2016)。

有机化合物的合成

合成各种有机化合物,如甲基4-溴-2-甲氧基苯甲酸酯,涉及使用4-(溴甲基)-3-氟苯甲醛。这个过程通常包括溴化、水解、氰化和酯化等步骤,展示了该化合物在有机合成中的多功能性(Chen Bing-he, 2008)。

化学合成技术的探索

已进行研究以改进相关化合物的合成,如4-氟苯甲醛,通过卤素交换氟化反应等方法。这突显了在优化氟代苯甲醛衍生物合成技术方面的更广泛研究兴趣(Yoshida & Kimura, 1989)。

表征和分析

已进行研究以使用X射线衍射、傅里叶变换红外光谱和拉曼光谱等技术表征和分析类似化合物,如4-氯-3-氟苯甲醛。这项研究有助于理解这类化合物的构象异构和分子结构,这对于研究4-(溴甲基)-3-氟苯甲醛可能是相关的(Parlak et al., 2014)。

新药物的开发

该化合物已被用于开发新药物,如合成具有潜在抗氧化活性的噻唑啉-4-酮衍生物。这说明了它在新药物化合物的创造中的作用(El Nezhawy et al., 2009)。

分子结构的研究

已有研究专注于相关化合物的分子结构,如4-氟苯甲醛。这些研究,涉及气体电子衍射和微波光谱等方法,有助于更深入地了解这类化合物的分子行为和性质,这可以推广到4-(溴甲基)-3-氟苯甲醛(Samdal et al., 1997)。

作用机制

Target of Action

Bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it’s plausible that the compound could interact with organoboron reagents and palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, 4-(Bromomethyl)-3-fluorobenzaldehyde may participate in two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the bromomethyl group of the compound, resulting in an organopalladium complex . Then, in transmetalation, an organoboron reagent transfers an organic group to this complex . The result is a new carbon–carbon bond between the organic groups of the 4-(Bromomethyl)-3-fluorobenzaldehyde and the organoboron reagent .

Biochemical Pathways

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be involved in synthetic pathways for creating complex organic molecules . These reactions are widely used in organic chemistry for the synthesis of various biologically active compounds .

Result of Action

The primary result of 4-(Bromomethyl)-3-fluorobenzaldehyde’s action in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic molecules, which may have various biological or pharmacological effects depending on their structure .

Action Environment

The action of 4-(Bromomethyl)-3-fluorobenzaldehyde in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the presence and concentration of the palladium catalyst and the organoboron reagent, the temperature and pH of the reaction environment, and the solvent used . These factors can affect the efficiency and selectivity of the reaction .

属性

IUPAC Name |

4-(bromomethyl)-3-fluorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOAOEVJEOBIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-3-fluorobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)

![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)